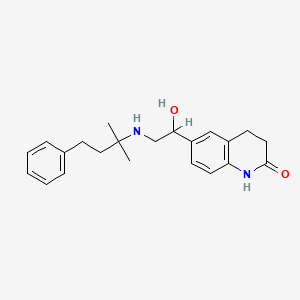

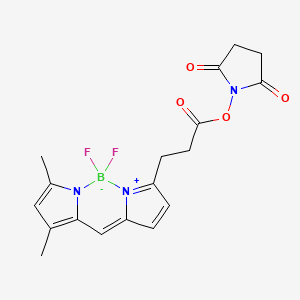

BDP FL NHS ester

Vue d'ensemble

Description

BDP FL NHS ester is a BDP dye linker containing an NHS ester group . The NHS ester allows for the dye to react with primary amines . This dye is used for protein and peptide labeling and is photostable .

Synthesis Analysis

The NHS ester of BODIPY™ FL is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and the reaction is carried out in 0.1-0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .Molecular Structure Analysis

The molecular formula of BDP FL NHS ester is C18H18BF2N3O4 . The molecular weight is 389.16 .Chemical Reactions Analysis

The NHS ester of BODIPY™ FL is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

BDP FL NHS ester is an orange solid . It is soluble in organic solvents such as DMF, DMSO, and dichloromethane, but its solubility in water is limited . The dye has an excitation maximum at 503 nm and an emission maximum at 509 nm .Applications De Recherche Scientifique

Protein Labeling

BDP FL NHS ester is commonly used for labeling primary amines (R-NH2) in proteins. This application is crucial for studying protein interactions, structures, and functions. The bright fluorescence and narrow emission bandwidth of BDP FL NHS ester-labeled proteins facilitate advanced imaging techniques like fluorescence polarization and two-photon excitation microscopy .

Antibody Conjugation

The dye is also a popular choice for conjugating to antibodies. Antibodies labeled with BDP FL NHS ester can be used in various immunological assays, including flow cytometry, immunofluorescence, and ELISA, providing high fluorescence intensity and photostability .

Oligonucleotide Modification

Amine-modified oligonucleotides can be labeled with BDP FL NHS ester for applications in nucleic acid research, such as fluorescence in situ hybridization (FISH) and molecular beacons for detecting specific DNA or RNA sequences .

Small Molecule Tagging

BDP FL NHS ester can label other amine-containing small molecules, which is useful in tracking the distribution and accumulation of these molecules in biological systems or in drug discovery research .

Advanced Fluorescence Imaging

Due to its bright fluorescence and photostability, BDP FL NHS ester is used in advanced fluorescence imaging techniques, including confocal microscopy and super-resolution imaging, to study cellular processes at high resolution .

Fluorescent Probes Development

Researchers use BDP FL NHS ester to develop new fluorescent probes that can detect specific ions or molecules within cells, aiding in the understanding of cellular biochemistry .

Mécanisme D'action

Target of Action

BDP FL NHS Ester is primarily used for the labeling of proteins and peptides . It is an amino-reactive dye, meaning it reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

The mode of action of BDP FL NHS Ester involves its reaction with biological molecules. Specifically, it contains an active ester group (NHS ester) and a fluorescent group (usually BODIPY FL dye). During the reaction process, the active ester group (NHS ester) can react with amines in biological molecules (such as proteins, peptides, antibodies, or nucleic acids), forming a stable amide bond .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents such as dmf, dmso, and dichloromethane, but its solubility in water is limited

Orientations Futures

BDP FL NHS ester is used for research purposes . It is a replacement for fluorescein and is used for protein and peptide labeling . It provides much better photostability and outstanding brightness . The dye is a good replacement for fluorescein (FAM), BODIPY-FL, Alexa Fluor 488, DyLight 488, Cy2, and other 488 nm dyes .

Relevant papers on BDP FL NHS ester include studies on enzymatic production of single molecule FISH and RNA capture probes , and research on the pharmacokinetics of pullulan–dexamethasone conjugates in retinal drug delivery . Another study discusses the prevalence and immunodominant CD8 T cell epitopes conserved in SARS-CoV-2 variants .

Propriétés

IUPAC Name |

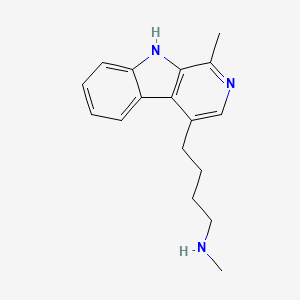

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP FL NHS ester | |

CAS RN |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)